molecular formula C12H9NO B034237 2-Phenylpyridine-3-carboxaldehyde CAS No. 74796-19-3

2-Phenylpyridine-3-carboxaldehyde

Cat. No.: B034237
CAS No.: 74796-19-3
M. Wt: 183.21 g/mol
InChI Key: CCITWDQDNVHLSN-UHFFFAOYSA-N
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Description

The compound’s structure allows it to participate in a range of chemical reactions, making it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylpyridine-3-carboxaldehyde can be synthesized through various methods. One common method involves the reaction of pyridine with phenyllithium or benzenediazonium chloride . The reaction typically requires dry conditions and the use of solvents such as ether or toluene. The process involves the formation of an intermediate, which is then converted to the desired product through further reactions and purification steps .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Phenylpyridine-3-carboxaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction and conditions used .

Scientific Research Applications

2-Phenylpyridine-3-carboxaldehyde has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including its use in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Phenylpyridine-3-carboxaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of Schiff bases and other derivatives. These interactions can modulate the activity of enzymes and other proteins, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Phenylpyridine-3-carboxaldehyde include:

    Pyridine-2-carboxaldehyde:

    Pyridine-4-carboxaldehyde:

    2-Chloro-5-phenylpyridine-3-carboxaldehyde: A halogenated derivative with a chlorine atom at the 2-position.

Uniqueness

This compound is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. The presence of both the phenyl and aldehyde groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-phenylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-9-11-7-4-8-13-12(11)10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCITWDQDNVHLSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10503315
Record name 2-Phenylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74796-19-3
Record name 2-Phenylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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